Octyldodecyl stearoyl stearate

Description

Properties

CAS No. |

90052-75-8 |

|---|---|

Molecular Formula |

C56H110O4 |

Molecular Weight |

847.5 g/mol |

IUPAC Name |

2-octyldodecyl 12-octadecanoyloxyoctadecanoate |

InChI |

InChI=1S/C56H110O4/c1-5-9-13-17-20-22-23-24-25-26-27-28-34-39-45-51-56(58)60-54(48-42-16-12-8-4)49-43-37-32-29-30-33-38-44-50-55(57)59-52-53(46-40-35-19-15-11-7-3)47-41-36-31-21-18-14-10-6-2/h53-54H,5-52H2,1-4H3 |

InChI Key |

XMFXBMLFOSSELI-UHFFFAOYSA-N |

SMILES |

CCCCCCCCCCCCCCCCCC(=O)OC(CCCCCC)CCCCCCCCCCC(=O)OCC(CCCCCCCC)CCCCCCCCCC |

Canonical SMILES |

CCCCCCCCCCCCCCCCCC(=O)OC(CCCCCC)CCCCCCCCCCC(=O)OCC(CCCCCCCC)CCCCCCCCCC |

Other CAS No. |

90052-75-8 |

Pictograms |

Environmental Hazard |

Synonyms |

octyldodecyl stearoyl stearate |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to Octyldodecyl Stearoyl Stearate: Chemical Structure and Synthesis

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure, synthesis, and physicochemical properties of Octyldodecyl Stearoyl Stearate (B1226849). The information is intended for researchers, scientists, and professionals in drug development and related fields who require a detailed understanding of this complex ester.

Chemical Structure and Identification

Octyldodecyl stearoyl stearate is a large, branched-chain ester with the International Union of Pure and Applied Chemistry (IUPAC) name 2-Octyldodecyl 12-[(1-oxooctadecyl)oxy]octadecanoate.[1] Its unique structure contributes to its desirable properties as an emollient and viscosity-controlling agent in various formulations.

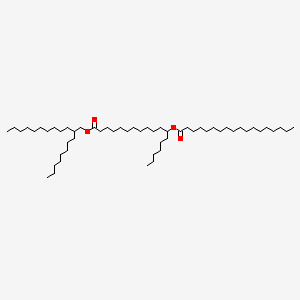

Below is a diagram illustrating the chemical structure of Octyldodecyl stearoyl stearate.

Caption: Chemical structure of Octyldodecyl stearoyl stearate.

Physicochemical Properties

Octyldodecyl stearoyl stearate is a viscous, amber-yellow liquid with a mild odor.[2][3] A summary of its key physicochemical properties is presented in the table below for easy reference and comparison.

| Property | Value | Reference |

| Molecular Formula | C₅₆H₁₁₀O₄ | [1] |

| Molecular Weight | 847.47 g/mol | [4] |

| CAS Number | 90052-75-8 | [1] |

| IUPAC Name | 2-Octyldodecyl 12-[(1-oxooctadecyl)oxy]octadecanoate | [1] |

| Appearance | Amber yellow liquid | [3] |

| Boiling Point | 699.0 ± 23.0 °C at 760 mmHg | [5] |

| Density | 0.882 ± 0.06 g/mL | [5] |

| Solubility | Insoluble in water | [1] |

Synthesis of Octyldodecyl Stearoyl Stearate

The synthesis of Octyldodecyl stearoyl stearate is achieved through a direct acid-catalyzed esterification reaction, commonly known as Fischer esterification.[2] The primary reactants are stearic acid and 2-octyldodecanol, a type of Guerbet alcohol.[2] The reaction is typically carried out at elevated temperatures.[2]

The overall synthesis workflow can be visualized as follows:

Caption: Synthesis workflow for Octyldodecyl stearoyl stearate.

Detailed Experimental Protocol (Representative)

The following is a representative experimental protocol for the synthesis of Octyldodecyl stearoyl stearate based on general Fischer esterification principles for long-chain esters.

Materials:

-

Stearic Acid (2 equivalents)

-

2-Octyldodecanol (1 equivalent)

-

p-Toluenesulfonic acid (catalytic amount, e.g., 0.02 equivalents)

-

Toluene (B28343) (as solvent, for azeotropic removal of water)

-

Saturated sodium bicarbonate solution

-

Brine (saturated sodium chloride solution)

-

Anhydrous magnesium sulfate

Equipment:

-

Round-bottom flask

-

Dean-Stark apparatus

-

Reflux condenser

-

Heating mantle with magnetic stirrer

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Reaction Setup: To a round-bottom flask equipped with a Dean-Stark apparatus, reflux condenser, and magnetic stirrer, add stearic acid, 2-octyldodecanol, and toluene.

-

Catalyst Addition: While stirring, add the p-toluenesulfonic acid to the reaction mixture.

-

Esterification: Heat the mixture to reflux. The water produced during the reaction will be collected in the Dean-Stark trap as an azeotrope with toluene. Continue the reaction until the theoretical amount of water has been collected, or until the reaction completion is confirmed by techniques such as thin-layer chromatography (TLC) or gas chromatography (GC).

-

Work-up:

-

Allow the reaction mixture to cool to room temperature.

-

Transfer the mixture to a separatory funnel and dilute with additional toluene if necessary.

-

Wash the organic layer sequentially with saturated sodium bicarbonate solution (to neutralize the acid catalyst), water, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate.

-

-

Purification:

-

Filter off the drying agent.

-

Remove the toluene under reduced pressure using a rotary evaporator to yield the crude Octyldodecyl stearoyl stearate.

-

Further purification can be achieved by vacuum distillation or column chromatography if a higher purity product is required.

-

Analytical Characterization

The synthesized Octyldodecyl stearoyl stearate should be characterized to confirm its identity and purity. The following are key analytical techniques that can be employed.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the long alkyl chains of the stearoyl and octyldodecyl groups, typically in the range of 0.8-1.6 ppm. The protons adjacent to the ester carbonyl groups (-CH₂-COO-) would appear further downfield.

-

¹³C NMR: The carbon NMR spectrum will show distinct peaks for the carbonyl carbons of the ester groups at approximately 173 ppm. The numerous methylene (B1212753) carbons of the long alkyl chains will appear in the aliphatic region of the spectrum.

Fourier-Transform Infrared (FTIR) Spectroscopy

The FTIR spectrum of Octyldodecyl stearoyl stearate will exhibit a strong characteristic absorption band for the ester carbonyl (C=O) stretching vibration, typically around 1740 cm⁻¹. The spectrum will also show strong C-H stretching vibrations for the alkyl chains around 2850-2950 cm⁻¹ and C-O stretching vibrations for the ester linkage.

Mass Spectrometry (MS)

Mass spectrometry can be used to determine the molecular weight of the compound. The expected molecular ion peak [M]+ would be at m/z = 846.84 g/mol (monoisotopic mass). Fragmentation patterns can provide further structural information.

This technical guide provides a foundational understanding of Octyldodecyl stearoyl stearate. For specific applications, further experimental optimization and characterization may be required.

References

An In-depth Technical Guide to Octyldodecyl Stearoyl Stearate (CAS Number: 90052-75-8)

For Researchers, Scientists, and Drug Development Professionals

Abstract

Octyldodecyl stearoyl stearate (B1226849) (CAS No. 90052-75-8) is a complex branched-chain ester with significant applications in the cosmetic, personal care, and pharmaceutical industries.[1][2][3] This technical guide provides a comprehensive overview of its chemical and physical properties, synthesis, and key experimental protocols for its analysis. All quantitative data are summarized for clarity, and logical workflows are visualized to aid in understanding its material characteristics and applications. This document is intended to be a core resource for researchers, formulators, and drug development professionals working with this versatile excipient.

Chemical Identity and Synthesis

-

Chemical Name: 2-Octyldodecyl 12-[(1-oxooctadecyl)oxy]octadecanoate[1]

-

CAS Number: 90052-75-8[1]

-

Structure: A branched fatty carboxyl diester.[6]

Synthesis: Octyldodecyl stearoyl stearate is synthesized via an esterification reaction.[1] This process typically involves the reaction of stearic acid with octyldodecanol (B41232) (a Guerbet alcohol) at elevated temperatures (150°C to 160°C) in the presence of an inorganic acid catalyst.[6][7] Following the esterification, the product is neutralized to form a water-soluble soap, which is then washed to purity, dried, and filtered.[6]

The final product is primarily composed of Octyldodecyl Stearoyl Stearate (a minimum of 88.0%), with minor amounts of stearic acid (maximum 2.5%), octyldodecanol (maximum 5.0%), and octyldodecyl hydroxystearate (maximum 5.0%).[7]

Physical and Chemical Properties

Octyldodecyl stearoyl stearate is characterized as an amber or pale yellow liquid with a mild, fatty odor.[2][7] It is a non-greasy emollient known for imparting a smooth, silky feel in formulations.[3][5]

Table 1: Physical and Chemical Data

| Property | Value | Reference(s) |

| Physical State | Colorless to pale yellow, clear liquid | [8] |

| Boiling Point | 698.98 °C at 760 mmHg (estimated) | [1][8] |

| Freezing Point | -15 °C | [7] |

| Specific Gravity | 0.860 to 0.880 @ 25 °C | [7][8] |

| Refractive Index | 1.447 to 1.470 @ 25 °C | [7][8] |

| Viscosity | High (83 cP) | [1] |

| Flash Point | >180 °C (314.60 °C estimated) | [7][8] |

| Saponification Value | 115.0 to 135.0 mg KOH/g | [7] |

| Acid Value | ≤ 10.0 mg KOH/g | [8] |

| Water Solubility | Insoluble (2.313e-021 mg/L @ 25 °C estimated) | [1][8] |

| Solubility in other Solvents | Soluble in silicones, esters, mineral oil, vegetable oils, alcohols, and various hydrocarbons. Partly soluble in 95% ethanol, propylene (B89431) glycol, glycerin, 70% sorbitol, and PEG 400. | [6][7] |

Functional Properties and Applications

In cosmetic and pharmaceutical formulations, Octyldodecyl stearoyl stearate serves multiple functions, primarily as a skin-conditioning agent, emollient, and viscosity-controlling agent.[1][9] Its occlusive properties help to slow water loss from the skin by forming a protective barrier on the surface.[2]

Key applications include:

-

Skincare and Cosmetics: Used in creams, lotions, foundations, and lipsticks to provide a luxurious texture, long-lasting moisturization, and a non-greasy feel.[5]

-

Makeup and Color Cosmetics: Acts as a binder and stabilizer in pressed powders, eyeshadows, and blushes, improving their adherence to the skin and blendability.[1][5]

-

Hair Care: Conditions and smoothens hair, reducing frizz and improving manageability.[1]

-

Drug Delivery: Its properties as an emollient and stabilizer make it a candidate for use in topical and transdermal drug delivery systems to enhance formulation stability and skin feel.

Experimental Protocols

Detailed experimental data for this specific CAS number are often proprietary. However, the following sections describe standard methodologies for determining the key properties of cosmetic esters like Octyldodecyl stearoyl stearate.

Determination of Viscosity

The viscosity of cosmetic esters is typically measured using a rotational viscometer to characterize their flow behavior.

-

Objective: To determine the dynamic viscosity of the substance at a specified temperature.

-

Apparatus: Rotational viscometer (e.g., Brookfield type) with a small sample adapter and appropriate spindle.

-

Methodology:

-

Equilibrate the sample to the desired temperature (e.g., 25 °C).

-

Place the sample in the viscometer's sample chamber.

-

Select a spindle and rotational speed appropriate for the expected viscosity range.

-

Operate the viscometer and allow the reading to stabilize.

-

Record the viscosity value, typically in centipoise (cP). For non-Newtonian fluids, viscosity should be measured over a range of shear rates.

-

In Vitro Skin Permeation Study

This assay is crucial for assessing the potential for systemic exposure of a topically applied substance.

-

Objective: To quantify the rate and extent of permeation of the substance through a skin membrane.

-

Apparatus: Franz diffusion cells, excised human or animal skin membrane, receptor fluid (e.g., phosphate-buffered saline), and an analytical instrument (e.g., HPLC with a radiolabel tracer).

-

Methodology:

-

Skin Preparation: Excised skin is mounted on the Franz diffusion cell, separating the donor and receptor compartments.

-

Dosing: A precise amount of the test substance (e.g., [¹⁴C]-labeled Octyldodecyl stearoyl stearate in a vehicle) is applied to the outer surface of the skin (stratum corneum).

-

Sampling: At predetermined time intervals, aliquots of the receptor fluid are collected and replaced with fresh fluid to maintain sink conditions.

-

Analysis: The concentration of the test substance in the collected samples is quantified.

-

Data Interpretation: The cumulative amount of substance permeated per unit area is plotted against time to determine the permeation profile. A 2005 study on Octyldodecyl stearoyl stearate found that only 0.005% of the applied dose permeated isolated human skin over 48 hours.[10]

-

Safety and Toxicology Protocols

The safety of Octyldodecyl stearoyl stearate has been assessed by the Cosmetic Ingredient Review (CIR) Expert Panel, which concluded it is safe for use in cosmetics when formulated to be non-irritating.[6] Key toxicological endpoints are evaluated using the following standard tests.

-

Ocular Irritation: Assessed using in vitro methods such as the Bovine Corneal Opacity and Permeability (BCOP) test (OECD 437) or on reconstructed human corneal epithelium models (OECD 492). These tests measure changes in corneal opacity and permeability or cell viability after exposure to the test substance to predict its irritation potential.[10]

-

Dermal Irritation and Sensitization: The Human Repeat Insult Patch Test (HRIPT) is a clinical study used to assess the potential of a substance to cause skin irritation and allergic contact sensitization. It involves repeated applications of the substance to the skin of human volunteers over several weeks, followed by a challenge phase.[10]

-

Mutagenicity: The bacterial reverse mutation assay, or Ames test (OECD 471), is commonly used. It utilizes specific strains of Salmonella typhimurium to detect gene mutations. Octyldodecyl stearoyl stearate was found to be non-mutagenic in an Ames test.[10]

Conclusion

Octyldodecyl stearoyl stearate is a well-characterized, high-molecular-weight ester with a favorable safety profile and versatile functional properties. Its primary roles as an emollient, viscosity modifier, and binder make it a valuable ingredient in a wide array of cosmetic, personal care, and topical pharmaceutical products. The data and standardized protocols presented in this guide offer a technical foundation for professionals engaged in the research, development, and quality control of formulations containing this excipient.

References

- 1. cosmeticsandtoiletries.com [cosmeticsandtoiletries.com]

- 2. Aquadocs Repository [aquadocs.org]

- 3. Determination of Saponification Value in Carnuba Wax by USP/NF Residual Titration Method [scirp.org]

- 4. Ames Test Protocol | AAT Bioquest [aatbio.com]

- 5. fragrancematerialsafetyresource.elsevier.com [fragrancematerialsafetyresource.elsevier.com]

- 6. cdnmedia.eurofins.com [cdnmedia.eurofins.com]

- 7. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]

- 8. Human Repeated Insult Patch Test | Eurofins CRL [eurofinsus.com]

- 9. alsglobal.com [alsglobal.com]

- 10. ftp.cdc.gov [ftp.cdc.gov]

"Octyldodecyl stearoyl stearate" molecular weight and formula

An In-Depth Technical Guide to Octyldodecyl Stearoyl Stearate (B1226849)

October 2025

This technical guide provides a comprehensive overview of the chemical and physical properties of octyldodecyl stearoyl stearate, a widely used ester in the cosmetics and personal care industries. This document is intended for researchers, scientists, and drug development professionals, offering detailed information on its molecular characteristics and synthesis.

Molecular and Physical Data

Octyldodecyl stearoyl stearate is a synthetic ester recognized for its emollient and viscosity-controlling properties in various formulations.[1][2][3] Its key quantitative data are summarized in the table below.

| Property | Value | Source |

| Molecular Formula | C56H110O4 | PubChem[4], SpecialChem[1], Alfa Chemistry[5] |

| Molecular Weight | 847.5 g/mol (Computed by PubChem) | PubChem[4] |

| 847.47 g/mol | Alfa Chemistry[5], Natural Micron Pharm Tech[6], precisionFDA[7] | |

| CAS Number | 90052-75-8 | SpecialChem[1], Natural Micron Pharm Tech[6] |

| IUPAC Name | 2-octyldodecyl 12-octadecanoyloxyoctadecanoate | PubChem[4] |

| Physical State | Liquid | Alfa Chemistry[5] |

| Appearance | Amber yellow liquid | Cosmetics Info[2] |

Synthesis Methodology

The synthesis of octyldodecyl stearoyl stearate is primarily achieved through an esterification reaction.[1] While specific industrial protocols are proprietary, the general chemical pathway is well-established.

General Experimental Protocol: Esterification

Octyldodecyl stearoyl stearate is synthesized via the esterification of stearic acid with octyldodecanol (B41232).[1][8] This reaction is typically catalyzed by an acid and driven by high temperatures, ranging from 150°C to 160°C.[9] The process involves the reaction of the carboxylic acid group of stearic acid with the alcohol group of octyldodecanol to form an ester linkage, with the removal of water.

Following the reaction, the resulting ester is purified to remove any unreacted starting materials, catalysts, and byproducts.[1] Purification techniques may include neutralization, vacuum distillation, or decolorization methods to achieve the desired purity for cosmetic applications.[8]

Logical Workflow and Diagrams

The synthesis of octyldodecyl stearoyl stearate follows a logical progression from precursor materials to the final purified product. The following diagram illustrates this general manufacturing workflow.

Caption: Synthesis workflow for Octyldodecyl Stearoyl Stearate.

Applications and Functionality

Octyldodecyl stearoyl stearate is a multifunctional ingredient in the cosmetic and personal care sectors.[1] Its primary functions include:

-

Emollient: It softens and smoothens the skin, leaving a non-greasy feel.[1][5]

-

Binder and Stabilizer: In makeup products such as eyeshadows and pressed powders, it improves adherence to the skin.[1]

-

Viscosity Increasing Agent: It increases the thickness of the oil portion of cosmetic formulations.[2]

-

Dispersing Agent: It aids in the even distribution of pigments in color cosmetics.[5]

The Expert Panel for Cosmetic Ingredient Safety has concluded that octyldodecyl stearoyl stearate is safe for use in cosmetics in the current practices of use and concentration when formulated to be non-irritating.[4][9]

References

- 1. specialchem.com [specialchem.com]

- 2. cosmeticsinfo.org [cosmeticsinfo.org]

- 3. cosmileeurope.eu [cosmileeurope.eu]

- 4. Octyldodecyl Stearoyl Stearate | C56H110O4 | CID 174782 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. surfactant.alfa-chemistry.com [surfactant.alfa-chemistry.com]

- 6. nmpharmtech.com [nmpharmtech.com]

- 7. GSRS [precision.fda.gov]

- 8. cir-safety.org [cir-safety.org]

- 9. cir-safety.org [cir-safety.org]

Spectroscopic Analysis of Octyldodecyl Stearoyl Stearate: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Octyldodecyl stearoyl stearate (B1226849) is a complex, high molecular weight ester widely utilized in the cosmetics and pharmaceutical industries as an emollient, viscosity agent, and stabilizer. Its large, branched structure imparts unique physical properties that are desirable in topical formulations. A thorough analytical characterization is crucial for quality control, formulation development, and regulatory compliance. This technical guide provides a comprehensive overview of the spectroscopic techniques used to analyze octyldodecyl stearoyl stearate, including Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier-Transform Infrared (FTIR) spectroscopy, and Mass Spectrometry (MS).

Due to the limited availability of published experimental spectra for octyldodecyl stearoyl stearate, this guide presents predicted data based on the known chemical structure and spectroscopic characteristics of analogous long-chain and branched esters. The provided experimental protocols are standardized methodologies applicable to the analysis of this and similar compounds.

Molecular Structure and Properties

-

Chemical Name: 2-octyldodecyl 12-(stearoyloxy)octadecanoate

-

CAS Number: 90052-75-8

-

Molecular Formula: C₅₆H₁₁₀O₄

-

Molecular Weight: 847.49 g/mol

-

Structure: A branched-chain diester formed from the esterification of a Guerbet alcohol (2-octyldodecanol) with stearoyl stearic acid.

Spectroscopic Analysis Workflow

The following diagram illustrates a typical workflow for the comprehensive spectroscopic analysis of octyldodecyl stearoyl stearate.

Caption: General workflow for the spectroscopic analysis of Octyldodecyl Stearoyl Stearate.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for the structural elucidation of organic molecules. For octyldodecyl stearoyl stearate, ¹H and ¹³C NMR provide detailed information about the arrangement of protons and carbons within the long alkyl chains and near the ester functionalities.

Predicted ¹H NMR Spectral Data

The following table summarizes the predicted chemical shifts for the protons in octyldodecyl stearoyl stearate.

| Proton Type | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration (Relative) |

| -CH₃ (terminal methyls) | 0.80 - 0.95 | Triplet (t) | 12H |

| -(CH₂)n- (bulk methylene) | 1.20 - 1.40 | Multiplet (m) | ~82H |

| -CH₂-C=O (alpha to carbonyl) | 2.20 - 2.40 | Triplet (t) | 4H |

| -O-CH₂- (ester alcohol moiety) | 4.00 - 4.20 | Doublet (d) | 2H |

| -O-CH- (ester acid moiety) | 4.80 - 5.00 | Multiplet (m) | 1H |

| -CH- (branch point) | 1.50 - 1.70 | Multiplet (m) | 1H |

Predicted ¹³C NMR Spectral Data

The predicted chemical shifts for the carbons in octyldodecyl stearoyl stearate are outlined below.

| Carbon Type | Predicted Chemical Shift (δ, ppm) |

| -C =O (ester carbonyls) | 172.0 - 175.0 |

| -O-C H₂- (ester alcohol moiety) | 65.0 - 70.0 |

| -O-C H- (ester acid moiety) | 70.0 - 75.0 |

| -C H₂-C=O (alpha to carbonyl) | 33.0 - 36.0 |

| -C H- (branch point) | 35.0 - 40.0 |

| -(C H₂)n- (bulk methylene) | 28.0 - 32.0 |

| -C H₃ (terminal methyls) | 13.0 - 15.0 |

Experimental Protocol for NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 10-20 mg of octyldodecyl stearoyl stearate in 0.6-0.8 mL of deuterated chloroform (B151607) (CDCl₃). Ensure the sample is fully dissolved.

-

Instrumentation: Utilize a 400 MHz or higher field NMR spectrometer.

-

¹H NMR Acquisition:

-

Pulse Sequence: Standard single-pulse sequence.

-

Spectral Width: 0-12 ppm.

-

Number of Scans: 16-32.

-

Relaxation Delay: 1-2 seconds.

-

-

¹³C NMR Acquisition:

-

Pulse Sequence: Proton-decoupled pulse sequence (e.g., zgpg30).

-

Spectral Width: 0-200 ppm.

-

Number of Scans: 1024 or more, depending on concentration.

-

Relaxation Delay: 2-5 seconds.

-

-

Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired free induction decays (FIDs). Calibrate the chemical shift scale using the residual solvent peak (CDCl₃: δ 7.26 ppm for ¹H, δ 77.16 ppm for ¹³C).

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic absorption of infrared radiation. For octyldodecyl stearoyl stearate, the most prominent features will be those associated with the ester groups and the long alkyl chains.

Predicted FTIR Spectral Data

| Vibrational Mode | Predicted Absorption Band (cm⁻¹) | Intensity |

| C-H stretch (alkyl) | 2850 - 2960 | Strong |

| C=O stretch (ester) | 1735 - 1750 | Strong |

| C-H bend (alkyl) | 1460 - 1470 | Medium |

| C-O stretch (ester) | 1000 - 1300 | Strong, often multiple bands |

Experimental Protocol for FTIR Spectroscopy

-

Sample Preparation: As octyldodecyl stearoyl stearate is a liquid or waxy solid at room temperature, the Attenuated Total Reflectance (ATR) sampling technique is ideal. Place a small drop of the sample directly onto the ATR crystal.

-

Instrumentation: Use a standard FTIR spectrometer equipped with an ATR accessory (e.g., diamond or zinc selenide (B1212193) crystal).

-

Data Acquisition:

-

Spectral Range: 4000 - 400 cm⁻¹.

-

Resolution: 4 cm⁻¹.

-

Number of Scans: 16-32.

-

-

Data Processing: Collect a background spectrum of the clean, empty ATR crystal. Then, collect the sample spectrum. The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and elemental composition of a molecule, as well as structural information based on its fragmentation pattern. For a large molecule like octyldodecyl stearoyl stearate, soft ionization techniques such as Electrospray Ionization (ESI) are preferred to minimize fragmentation and observe the molecular ion.

Predicted Mass Spectrometry Data (ESI-MS)

| Ion | Predicted m/z | Description |

| [M+H]⁺ | 848.5 | Protonated molecular ion |

| [M+Na]⁺ | 870.5 | Sodiated molecular ion adduct |

| [M+K]⁺ | 886.5 | Potassiated molecular ion adduct |

Fragmentation upon tandem MS (MS/MS) would likely involve cleavage at the ester linkages, leading to the loss of the fatty acid chains and the Guerbet alcohol moiety. Common fragmentation patterns for wax esters include the formation of protonated fatty acids and carbocations from the alcohol portion.[1]

Experimental Protocol for Mass Spectrometry

-

Sample Preparation: Prepare a dilute solution of octyldodecyl stearoyl stearate (approximately 1-10 µg/mL) in a solvent compatible with ESI, such as methanol (B129727) or acetonitrile, possibly with the addition of a small amount of formic acid or sodium acetate (B1210297) to promote ionization.

-

Instrumentation: Use a mass spectrometer equipped with an ESI source, such as a quadrupole, time-of-flight (TOF), or Orbitrap analyzer.

-

Data Acquisition (Full Scan):

-

Ionization Mode: Positive ion mode.

-

Mass Range: m/z 100 - 1500.

-

Source Parameters: Optimize capillary voltage, cone voltage, and desolvation gas flow and temperature for maximal signal of the analyte.

-

-

Data Acquisition (Tandem MS/MS - Optional):

-

Select the precursor ion of interest (e.g., [M+H]⁺ or [M+Na]⁺).

-

Apply collision-induced dissociation (CID) energy to induce fragmentation.

-

Acquire the spectrum of the resulting product ions.

-

-

Data Processing: Process the raw data to obtain the mass spectrum. Use the accurate mass measurements to confirm the elemental composition.

Logical Relationship for Spectroscopic Identification

The following diagram illustrates the logical process of combining data from different spectroscopic techniques for the unambiguous identification of octyldodecyl stearoyl stearate.

Caption: Logic diagram for the combined spectroscopic identification of the target molecule.

Conclusion

References

Physical and chemical properties of "Octyldodecyl stearoyl stearate" for research

For Immediate Release

This technical guide provides an in-depth overview of the physical and chemical properties of Octyldodecyl Stearoyl Stearate (B1226849), a versatile ester of significant interest in cosmetic and pharmaceutical research. This document is intended for researchers, scientists, and drug development professionals, offering a consolidated resource of its physicochemical characteristics, stability, and analytical methodologies.

Chemical Identity

Octyldodecyl Stearoyl Stearate is the ester formed from the reaction of stearic acid and octyldodecanol.[1] It is a large, branched-chain diester that finds extensive application as an emollient, viscosity-increasing agent, and stabilizer in various formulations.[2][3]

| Identifier | Value |

| Chemical Name | 2-octyldodecyl 12-(stearoyloxy)octadecanoate |

| INCI Name | OCTYLDODECYL STEAROYL STEARATE |

| CAS Number | 90052-75-8 |

| EINECS Number | 289-991-0[4] |

| Molecular Formula | C₅₆H₁₁₀O₄[2][5][6] |

| Molecular Weight | 847.47 g/mol [5][7] |

| Synonyms | Octadecanoic acid, 12-[(1-oxooctadecyl)oxy]-, 2-octyldodecyl ester; 2-Octyldodecyl 12-((1-oxooctadecyl)oxy)octadecanoate[5][8] |

Physicochemical Properties

Octyldodecyl Stearoyl Stearate is typically a liquid at room temperature, with its appearance ranging from colorless to a pale or amber yellow.[3][9] It possesses a mild, characteristic fatty odor.[8]

Table of Quantitative Physical and Chemical Data:

| Property | Value | Source(s) |

| Physical State | Liquid | [5][10] |

| Appearance | Colorless to pale yellow or amber liquid | [3][9] |

| Odor | Mild, characteristic, fatty | [8] |

| Specific Gravity | 0.86 - 0.88 @ 25°C | [3] |

| Freezing Point | -15 °C | [8] |

| Boiling Point | 698.98 °C (estimated) | [3] |

| Flash Point | > 180 °C | [8] |

| Refractive Index | 1.447 - 1.467 @ 25°C | [3] |

| Viscosity | Low viscosity oil | [11][12] |

| Water Solubility | Insoluble | [8] |

Solubility Profile:

Octyldodecyl Stearoyl Stearate is insoluble in water.[8] However, it exhibits solubility in a range of organic solvents, including:

-

Silicones[8]

-

Esters[8]

-

Mineral oil[8]

-

Vegetable oils[8]

-

Alcohols[8]

-

Aliphatic, aromatic, and chlorinated hydrocarbons[8]

It is also partly soluble in 95% ethanol, propylene (B89431) glycol, glycerin, 70% sorbitol, and PEG 400.[8]

Manufacturing and Purity

The synthesis of Octyldodecyl Stearoyl Stearate is achieved through a high-temperature (150°C to 160°C) esterification reaction. This process involves the reaction of a Guerbet alcohol (primarily C20) with a mixture of fatty acids (primarily C18), catalyzed by an inorganic acid.[13] The resulting product is then neutralized to a water-soluble soap, washed to ensure purity, dried, and filtered.[13]

Typical Composition and Impurities:

Commercial preparations of Octyldodecyl Stearoyl Stearate are not entirely pure and may contain residual starting materials and byproducts. A typical composition is as follows:

| Component | Concentration |

| Octyldodecyl Stearoyl Stearate | ≥ 88.0% |

| Octyldodecanol | ≤ 5.0% |

| Octyldodecyl Hydroxystearate | ≤ 5.0% |

| Stearic Acid | ≤ 2.5% |

Source:[8]

Chemical Stability and Reactivity

As an ester, Octyldodecyl Stearoyl Stearate can undergo hydrolysis, a reaction that breaks the ester bond to yield the constituent alcohol (octyldodecanol) and carboxylic acid (stearic acid).[8][9] This process can be catalyzed by acids or bases. The presence of long, saturated alkyl chains suggests a relatively low susceptibility to oxidation. When heated to decomposition, it may form carbon monoxide and carbon dioxide.[8]

Experimental Protocols

Detailed experimental protocols for the characterization of a specific batch of Octyldodecyl Stearoyl Stearate would follow standardized methods, such as those outlined by ASTM International and the Organisation for Economic Co-operation and Development (OECD).

a) Determination of Flash Point: The flash point of a liquid is the lowest temperature at which its vapors will ignite in the presence of an ignition source. Standard methods for this determination include closed-cup and open-cup techniques.

-

ASTM D93 (Pensky-Martens Closed-Cup Method): This is a common method for liquids with a high viscosity. A sample is heated in a closed cup at a controlled rate while being stirred. An ignition source is periodically introduced into the vapor space until a flash is observed.

-

ASTM D56 (Tag Closed-Cup Method): Suitable for low-viscosity liquids. The principle is similar to the Pensky-Martens method but uses a different apparatus.

-

ASTM D92 (Cleveland Open-Cup Method): The sample is heated in an open cup, and an ignition source is passed over the surface until a flash occurs. This method is also used to determine the fire point, the temperature at which the vapor continues to burn for at least five seconds.[14]

b) Determination of Viscosity: Viscosity measures a fluid's resistance to flow. For a low-viscosity oil like Octyldodecyl Stearoyl Stearate, several methods can be employed.

-

ASTM D445 (Kinematic Viscosity of Transparent and Opaque Liquids): This method uses a calibrated glass capillary viscometer to measure the time it takes for a fixed volume of liquid to flow under gravity at a known temperature.[15]

-

Rotational Viscometry (e.g., ASTM D2196): This technique measures the torque required to rotate a spindle immersed in the fluid at a constant speed. It is particularly useful for characterizing the rheological properties of both Newtonian and non-Newtonian fluids.[16]

c) Determination of Specific Gravity: Specific gravity is the ratio of the density of a substance to the density of a reference substance, usually water.

-

Pycnometer Method (e.g., ASTM D854): A pycnometer, a flask with a precise volume, is weighed empty, then filled with the sample liquid and weighed again. The weight of the known volume of the liquid is used to calculate its density and specific gravity.

d) Determination of Refractive Index: The refractive index is a measure of how much light bends when it passes through a substance.

-

Abbe Refractometer (e.g., ASTM D1218): This instrument measures the refractive index by observing the critical angle at which light is totally internally reflected at the interface between the sample and a prism of known refractive index.

Mandatory Visualizations

References

- 1. cir-safety.org [cir-safety.org]

- 2. Octyldodecyl Stearoyl Stearate | C56H110O4 | CID 174782 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. octyldodecyl stearoyl stearate, 90052-75-8 [thegoodscentscompany.com]

- 4. OECD Guidelines for the Testing of Chemicals - Wikipedia [en.wikipedia.org]

- 5. surfactant.alfa-chemistry.com [surfactant.alfa-chemistry.com]

- 6. specialchem.com [specialchem.com]

- 7. nmpharmtech.com [nmpharmtech.com]

- 8. cir-safety.org [cir-safety.org]

- 9. cosmeticsinfo.org [cosmeticsinfo.org]

- 10. Octyldodecyl stearoyl stearate - TNJC-Taiwan NJC corporation [tnjc.com.tw]

- 11. OECD Guidelines for the Testing of Chemicals: Physical-chemical properties | ENvironmental inFOrmation [enfo.hu]

- 12. OCTYLDODECYL STEAROYL STEARATE | RISOCAST ODSHS|KOKYU ALCOHOL KOGYO (HAI) - Production and sales of cosmetic raw material and ingredients. [hai-global.com]

- 13. store.astm.org [store.astm.org]

- 14. Flash Point - Prime Process Safety Center [primeprocesssafety.com]

- 15. store.astm.org [store.astm.org]

- 16. chemquest.com [chemquest.com]

"Octyldodecyl stearoyl stearate" solubility in organic solvents

An In-depth Technical Guide to the Solubility of Octyldodecyl Stearoyl Stearate (B1226849) in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Introduction

Octyldodecyl Stearoyl Stearate (CAS No. 90052-75-8) is a complex, high molecular weight ester widely utilized in the cosmetics, personal care, and pharmaceutical industries.[1][2] Its primary functions include acting as an emollient, skin-conditioning agent, viscosity-increasing agent, and a pigment dispersant.[3][4] The solubility and miscibility of Octyldodecyl Stearoyl Stearate in various organic solvents are critical parameters for formulation development, ensuring product stability, sensory characteristics, and the effective delivery of active ingredients. This technical guide provides a comprehensive overview of its solubility profile, detailed experimental protocols for solubility determination, and a logical workflow for this process.

Solubility Profile of Octyldodecyl Stearoyl Stearate

Octyldodecyl Stearoyl Stearate is characterized by its lipophilic nature, rendering it soluble in a wide range of non-polar and semi-polar organic solvents while being virtually insoluble in water.[5][6] Its large, branched alkyl chains contribute to its excellent spreadability and broad compatibility with oils and silicones.[7][8]

Qualitative Solubility Data

The following table summarizes the qualitative solubility of Octyldodecyl Stearoyl Stearate in various classes of organic solvents based on available technical literature.

| Solvent Class | Solubility Description | Reference(s) |

| Hydrocarbons | ||

| Aliphatic (e.g., Mineral Oil) | Soluble | [1] |

| Aromatic | Soluble | [1] |

| Esters | ||

| Cosmetic Esters | Soluble / Miscible | [1][9] |

| Silicones | ||

| Dimethicone, Cyclomethicone | Broadly Soluble / Miscible | [7] |

| Alcohols | ||

| Ethanol (B145695) (95%) | Partially Soluble | [10] |

| Glycols | ||

| Propylene Glycol | Partially Soluble | [10] |

| Glycerine | Partially Soluble | [10] |

| Polyethylene Glycol (PEG 400) | Partially Soluble | [10] |

| Oils | ||

| Vegetable Oils (e.g., Olive Oil) | Soluble | [1] |

| Chlorinated Hydrocarbons | Soluble | [1] |

| Aqueous Solvents | ||

| Water | Insoluble | [5][6] |

Semi-Quantitative Solubility Data

A study by a raw material supplier provided the following miscibility data at high concentrations at room temperature. This data is useful for understanding its behavior in concentrated systems.

| Solvent | 20% (w/w) | 50% (w/w) | 80% (w/w) |

| Olive Oil | Soluble | Soluble | Soluble |

| Liquid Paraffin | Soluble | Soluble | Soluble |

| Ethanol | Insoluble | Insoluble | Insoluble |

| Cyclopentasiloxane | Insoluble | Insoluble | Insoluble |

| Dimethicone (10 mm²/s) | Insoluble | Insoluble | Insoluble |

| Dimethicone (100 mm²/s) | Insoluble | Insoluble | Insoluble |

Note: The insolubility in ethanol at these high concentrations may appear to contradict the "partially soluble" description from other sources. This highlights that solubility is concentration-dependent.

Experimental Protocol for Determining Equilibrium Solubility

The following protocol details the widely accepted shake-flask method for determining the equilibrium solubility of a waxy ester like Octyldodecyl Stearoyl Stearate in an organic solvent.[11][12] This method is considered the gold standard for generating reliable thermodynamic solubility data.

Materials and Equipment

-

Octyldodecyl Stearoyl Stearate (high purity)

-

Selected organic solvents (analytical grade)

-

Stoppered glass flasks or vials

-

Constant temperature shaker bath or incubator

-

Analytical balance (accurate to ±0.1 mg)

-

Syringe filters with solvent-compatible membranes (e.g., PTFE, 0.45 µm)

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., Evaporative Light Scattering Detector - ELSD, or Mass Spectrometer - MS) or a Gas Chromatography (GC) system.

-

Vials for sample analysis

Procedure

-

Preparation of Saturated Solution:

-

Add an excess amount of Octyldodecyl Stearoyl Stearate to a stoppered flask containing a known volume of the selected organic solvent. The presence of undissolved solid is crucial to ensure saturation is reached.

-

Place the flasks in a constant temperature shaker bath set to the desired temperature (e.g., 25 °C).

-

Agitate the flasks for a sufficient period to reach equilibrium. For a high molecular weight, waxy solid, this may range from 48 to 72 hours. It is recommended to measure the concentration at different time points (e.g., 24, 48, and 72 hours) to confirm that a plateau has been reached, indicating equilibrium.[11]

-

-

Sample Separation:

-

Once equilibrium is achieved, allow the flasks to stand undisturbed at the set temperature for at least 24 hours to allow the excess solid to settle.

-

Carefully withdraw a sample from the clear supernatant using a syringe.

-

Immediately filter the sample through a solvent-compatible syringe filter into a clean vial to remove any undissolved microparticles. It is critical to pre-saturate the filter by discarding the first portion of the filtrate to avoid loss of the analyte due to adsorption onto the filter membrane.

-

-

Quantification:

-

Accurately dilute the filtered saturated solution with the same organic solvent to a concentration that falls within the linear range of the analytical method.

-

Analyze the diluted sample using a validated analytical method. Given the waxy nature and lack of a strong chromophore, HPLC with an ELSD or MS detector is often suitable for quantification.[2][13]

-

Prepare a calibration curve using standard solutions of Octyldodecyl Stearoyl Stearate of known concentrations in the same solvent.

-

Determine the concentration of the saturated solution from the calibration curve, accounting for the dilution factor.

-

Calculation of Solubility

The solubility is calculated as the mass of the dissolved Octyldodecyl Stearoyl Stearate per volume or mass of the solvent. The result is typically expressed in g/100 mL, g/100 g, or % w/w.

Solubility ( g/100 mL) = [Concentration from analysis (g/mL)] x [Dilution Factor] x 100

Visualization of Experimental Workflow

The following diagram illustrates the logical workflow for the experimental determination of the solubility of Octyldodecyl Stearoyl Stearate.

Caption: Workflow for Shake-Flask Solubility Determination.

References

- 1. High Quality Cosmetic Raw Material Octyldodecyl Stearoyl Stearate CAS 90052-75-8 Factory, Supplier | Aogubio [m.aogubio.com]

- 2. Item - Analysis of wax esters in seven commercial waxes using C30 reverse phase HPLC - Taylor & Francis Group - Figshare [tandf.figshare.com]

- 3. specialchem.com [specialchem.com]

- 4. cosmetics.alfa-chemistry.com [cosmetics.alfa-chemistry.com]

- 5. Octyldodecyl Stearoyl Stearate - Noncomedogenic Skincare, Sunscreen Products | South Africa [noncomedogenic.co.za]

- 6. specialchem.com [specialchem.com]

- 7. ulprospector.com [ulprospector.com]

- 8. mcbconsulting.ch [mcbconsulting.ch]

- 9. WO2015154928A1 - Compositions and dispersions containing particles comprising a polymer - Google Patents [patents.google.com]

- 10. quora.com [quora.com]

- 11. Decyl stearate | 32509-55-0 | Benchchem [benchchem.com]

- 12. downloads.regulations.gov [downloads.regulations.gov]

- 13. tandfonline.com [tandfonline.com]

A Technical Guide to the Thermal Properties of Octyldodecyl Stearoyl Stearate via Differential Scanning Calorimetry

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the thermal properties of Octyldodecyl Stearoyl Stearate, with a focus on analysis by Differential Scanning Calorimetry (DSC). This document is intended for researchers, scientists, and professionals in drug development who utilize this emollient ester in their formulations and require a deeper understanding of its thermal behavior.

Octyldodecyl Stearoyl Stearate is a complex branched-chain fatty ester that functions as a skin-conditioning agent and a viscosity-increasing agent in a wide array of cosmetic and pharmaceutical products.[1][2] Its thermal characteristics are crucial for formulation stability, manufacturing process design, and predicting product performance.

Physicochemical Properties

A summary of the known physical and chemical properties of Octyldodecyl Stearoyl Stearate is presented below.

| Property | Value | Reference |

| INCI Name | OCTYLDODECYL STEAROYL STEARATE | |

| CAS Number | 90052-75-8 | [3] |

| Molecular Formula | C₅₆H₁₁₀O₄ | [4] |

| Appearance | Amber yellow liquid | [1] |

| Functions | Skin-conditioning agent, viscosity-increasing agent | [1][2] |

Differential Scanning Calorimetry (DSC) Analysis

Differential Scanning Calorimetry is a fundamental thermoanalytical technique that measures the difference in the amount of heat required to increase the temperature of a sample and a reference as a function of temperature. This method is invaluable for determining the thermal transitions of a material, such as melting, crystallization, and glass transitions.

Expected Thermal Properties

The following table summarizes the expected thermal properties of Octyldodecyl Stearoyl Stearate based on the analysis of analogous long-chain fatty acid esters and waxy materials. It is important to note that these are estimated values and experimental verification is required for precise characterization.

| Thermal Property | Expected Value Range | Notes |

| Melting Transition | -10°C to 20°C | As a branched ester, a broad melting range is anticipated rather than a sharp melting point. |

| Crystallization Onset | -15°C to 5°C | The crystallization temperature upon cooling is typically lower than the melting temperature due to supercooling. |

| Enthalpy of Fusion (ΔH) | 50 - 150 J/g | This value is an estimation based on similar waxy esters and reflects the energy required to melt the material. |

Experimental Protocol for DSC Analysis

The following detailed methodology outlines a standard procedure for the analysis of the thermal properties of Octyldodecyl Stearoyl Stearate using a heat-flux DSC instrument.

1. Instrumentation and Calibration:

-

A calibrated Differential Scanning Calorimeter equipped with a refrigerated cooling system is required.

-

Calibration of the instrument for temperature and enthalpy should be performed using certified standards (e.g., indium) prior to sample analysis.

2. Sample Preparation:

-

Accurately weigh 5-10 mg of Octyldodecyl Stearoyl Stearate into a standard aluminum DSC pan.

-

Hermetically seal the pan to prevent any loss of volatile components during the experiment.

-

Prepare an empty, hermetically sealed aluminum pan to be used as a reference.

3. DSC Measurement Parameters:

-

Temperature Program:

-

Segment 1 (Equilibration): Equilibrate the sample at 50°C for 5 minutes to ensure a uniform starting condition and erase any prior thermal history.

-

Segment 2 (Cooling): Cool the sample from 50°C to -50°C at a controlled rate of 10°C/min. This will allow for the observation of crystallization.

-

Segment 3 (Isothermal): Hold the sample at -50°C for 5 minutes to ensure complete crystallization.

-

Segment 4 (Heating): Heat the sample from -50°C to 50°C at a controlled rate of 10°C/min. This will allow for the observation of melting.

-

-

Purge Gas: Use an inert purge gas, such as nitrogen, at a flow rate of 50 mL/min to provide a stable and inert atmosphere within the DSC cell.

4. Data Analysis:

-

From the heating curve, determine the onset temperature of melting, the peak melting temperature, and the enthalpy of fusion (ΔHfus) by integrating the area under the melting endotherm.

-

From the cooling curve, determine the onset temperature of crystallization and the peak crystallization temperature.

Workflow and Data Interpretation

The following diagram illustrates the logical workflow for conducting a DSC analysis of Octyldodecyl Stearoyl Stearate, from initial sample handling to the final interpretation of the thermal data.

This comprehensive guide provides a framework for understanding and evaluating the thermal properties of Octyldodecyl Stearoyl Stearate. The provided experimental protocol and expected thermal properties serve as a valuable starting point for researchers and formulation scientists. For precise characterization, it is imperative to perform experimental DSC analysis on the specific grade of Octyldodecyl Stearoyl Stearate being used.

References

An In-Depth Technical Guide to the Emollient Action of Octyldodecyl Stearoyl Stearate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Octyldodecyl stearoyl stearate (B1226849) is a synthetic ester that serves as a multifunctional ingredient in cosmetic and dermatological formulations, primarily valued for its emollient and skin-conditioning properties. Its mechanism of action is rooted in its occlusive nature, forming a hydrophobic barrier on the stratum corneum that retards transepidermal water loss (TEWL), thereby increasing skin hydration and maintaining the integrity of the skin barrier. This technical guide elucidates the core mechanism of action of octyldodecyl stearoyl stearate, supported by its physicochemical properties, and outlines the experimental protocols for evaluating its efficacy.

Introduction

Maintaining optimal skin hydration is crucial for a healthy skin barrier function. Emollients are vital components in topical formulations designed to mitigate dry skin conditions by preventing water loss and restoring the skin's suppleness and smoothness. Octyldodecyl stearoyl stearate, a large molecular weight ester, is a widely used emollient known for its rich texture and protective properties.[1][2] This guide provides a detailed examination of its function and the scientific principles behind its application.

Physicochemical Properties

The emollient performance of octyldodecyl stearoyl stearate is intrinsically linked to its chemical structure and physical characteristics. It is synthesized via the esterification of octyldodecanol (B41232) and stearic acid.[3] Key physicochemical parameters are summarized in Table 1.

| Property | Value | Reference |

| Appearance | Colorless to pale yellow clear liquid | [4] |

| Molecular Formula | C₅₆H₁₁₀O₄ | [5] |

| Molecular Weight | 847.5 g/mol | [5] |

| Specific Gravity (25°C) | 0.860 - 0.880 | [4][6] |

| Refractive Index (25°C) | 1.447 - 1.467 | [4][6] |

| Solubility | Insoluble in water | [3] |

Table 1: Physicochemical Properties of Octyldodecyl Stearoyl Stearate

Mechanism of Action as an Emollient

The primary mechanism of action of octyldodecyl stearoyl stearate as an emollient is through occlusion .[6][7] When applied to the skin, it forms a thin, water-repellent film on the surface of the stratum corneum. This hydrophobic barrier significantly slows the rate of transepidermal water loss (TEWL), which is the constitutive evaporation of water from the skin.[2] By trapping moisture, octyldodecyl stearoyl stearate helps to maintain and increase the hydration level of the epidermis, leading to smoother, more pliable skin.

A skin permeation and penetration study on isolated human skin revealed that the majority of the applied octyldodecyl stearoyl stearate (approximately 95%) remains on the skin's surface, reinforcing its function as a surface barrier.[8][9] Only a very small percentage permeates the skin, indicating minimal systemic absorption.[8][9]

Quantitative Efficacy Data

While specific clinical data on TEWL reduction and skin hydration for octyldodecyl stearoyl stearate alone is not extensively published, its performance can be inferred from its physicochemical properties and comparative studies with other emollients.

Sensory Profile

The sensory characteristics of an emollient are critical for user compliance. A comparative in vivo sensory panel analysis of four emollient esters provides valuable insights into the tactile properties of octyldodecyl stearoyl stearate.

| Sensory Attribute | Diisobutyl Adipate | Isodecyl Neopentanoate | Isocetyl Stearate | Octyldodecyl Stearoyl Stearate |

| Initial Spreading | High | Medium-High | Medium | Low |

| Skin Feel (Initial) | Lightest, Driest | Light, Dry | Medium | Heavy |

| Residue | Least | Low | Medium | High |

| Gloss | Least | Low | Medium | High |

| Tackiness | Non-Tacky | Low | Medium | High |

Table 2: Comparative Sensory Panel Data of Emollient Esters.[1]

The data indicates that octyldodecyl stearoyl stearate imparts a heavier, more substantive feel with higher residue and gloss, which is consistent with its occlusive nature and large molecular size. This makes it suitable for formulations where a protective barrier and long-lasting emollience are desired.

Experimental Protocols

The evaluation of an emollient's efficacy involves a combination of instrumental and sensory analysis.

In Vivo Skin Hydration Measurement (Corneometry)

This non-invasive method measures the electrical capacitance of the skin, which correlates with the hydration level of the stratum corneum.

References

- 1. benchchem.com [benchchem.com]

- 2. cosmeticsinfo.org [cosmeticsinfo.org]

- 3. specialchem.com [specialchem.com]

- 4. octyldodecyl stearoyl stearate, 90052-75-8 [thegoodscentscompany.com]

- 5. Octyldodecyl Stearoyl Stearate | C56H110O4 | CID 174782 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. cir-safety.org [cir-safety.org]

- 7. Final report on the safety assessment of Octyidodecyl Stearoyl Stearate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Final amended report on the safety assessment of Octyldodecyl Stearoyl Stearate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

An In-Depth Technical Guide to Octyldodecyl Stearoyl Stearate: Discovery, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

Octyldodecyl stearoyl stearate (B1226849) is a synthetic ester that has become a key ingredient in the cosmetic and personal care industries. Valued for its unique sensory properties and functional benefits, it serves as an emollient, viscosity-increasing agent, binder, and stabilizer in a wide array of formulations. This technical guide provides a comprehensive overview of the discovery and history of octyldodecyl stearoyl stearate, its synthesis, physicochemical properties, and a detailed examination of the experimental protocols used to establish its safety and efficacy. Quantitative data are presented in structured tables for clarity, and key processes are illustrated with diagrams to facilitate understanding.

Introduction

Octyldodecyl stearoyl stearate is the ester of the Guerbet alcohol, octyldodecanol (B41232), and a dimer of stearic acid. Its branched-chain structure is central to its desirable properties, such as a non-greasy feel, good spreadability, and the ability to form an occlusive barrier on the skin to reduce water loss.[1][2][3] This guide delves into the technical aspects of this versatile ingredient, offering a valuable resource for professionals in formulation science and dermatological research.

Discovery and History

The precise date of the initial synthesis of octyldodecyl stearoyl stearate is not well-documented in publicly available literature. However, its history is closely tied to the development and application of Guerbet alcohols and their esters in the cosmetics industry. The Guerbet reaction, discovered by Marcel Guerbet in the late 19th century, allows for the dimerization of alcohols, creating larger, branched-chain alcohols with unique properties like lower melting points and increased stability compared to their linear counterparts.[4]

The use of octyldodecyl stearoyl stearate in cosmetic formulations gained significant traction in the late 20th and early 21st centuries. The Cosmetic Ingredient Review (CIR) Expert Panel first published a safety assessment of octyldodecyl stearoyl stearate in 2001.[5] Subsequent reviews in 2005 and 2022 reaffirmed its safety for use in cosmetics, noting a significant increase in the number of formulations containing this ingredient over the years.[6][7] This growing prevalence underscores its value and acceptance within the industry.

Physicochemical Properties

Octyldodecyl stearoyl stearate is characterized by the following physicochemical properties, which are crucial for its function in cosmetic and pharmaceutical formulations.

| Property | Value | Reference(s) |

| Chemical Formula | C₅₆H₁₁₀O₄ | [8] |

| IUPAC Name | 2-octyldodecyl 12-octadecanoyloxyoctadecanoate | [9] |

| CAS Number | 90052-75-8 | [9] |

| Molecular Weight | 847.48 g/mol | [9] |

| Appearance | Amber yellow liquid | [2][3] |

| Boiling Point | 699 °C at 760 mmHg | [1] |

| Density | 0.882 g/cm³ | [1] |

| Refractive Index | 1.463 | [1] |

| Solubility | Insoluble in water | [8] |

| Flash Point | 314.5 °C | [1] |

Synthesis of Octyldodecyl Stearoyl Stearate

Octyldodecyl stearoyl stearate is synthesized through the esterification of octyldodecanol with stearic acid. This reaction can be catalyzed by either an acid or an enzyme.[8]

Figure 1: General synthesis pathway for Octyldodecyl Stearoyl Stearate.

Experimental Protocol: Acid-Catalyzed Esterification (General Method)

This protocol describes a general laboratory procedure for the synthesis of octyldodecyl stearoyl stearate via Fischer-Speier esterification.

Materials:

-

Octyldodecanol

-

Stearic Acid

-

p-Toluenesulfonic acid (catalyst)

-

Toluene (B28343) (for azeotropic removal of water)

-

5% Sodium bicarbonate solution (for neutralization)

-

Saturated sodium chloride solution (brine)

-

Anhydrous magnesium sulfate (B86663) (drying agent)

Equipment:

-

Round-bottom flask

-

Dean-Stark apparatus

-

Reflux condenser

-

Heating mantle with magnetic stirrer

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, combine octyldodecanol (1.0 equivalent) and stearic acid (2.0 equivalents). Add toluene as a solvent.

-

Catalyst Addition: Add p-toluenesulfonic acid (0.02-0.05 equivalents) to the reaction mixture.

-

Reflux: Heat the mixture to reflux. The water produced during the esterification will be removed azeotropically with toluene and collected in the Dean-Stark trap.

-

Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or by measuring the amount of water collected.

-

Work-up: Once the reaction is complete, cool the mixture to room temperature. Transfer the mixture to a separatory funnel and wash sequentially with 5% sodium bicarbonate solution, water, and brine.

-

Drying and Solvent Removal: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the toluene under reduced pressure using a rotary evaporator.

-

Purification: The crude product can be purified by vacuum distillation or column chromatography to yield pure octyldodecyl stearoyl stearate.

Toxicological and Dermatological Evaluation

The safety of octyldodecyl stearoyl stearate has been extensively evaluated through various in vitro and in vivo studies.

Genotoxicity Studies

5.1.1. Ames Test

The Ames test is a widely used method to assess the mutagenic potential of a chemical.

-

Principle: The assay utilizes several strains of the bacterium Salmonella typhimurium with mutations in the gene required to synthesize the amino acid histidine. The bacteria are exposed to the test substance and plated on a histidine-free medium. Only bacteria that undergo a reverse mutation (reversion) to a histidine-producing state will grow and form colonies. An increase in the number of revertant colonies compared to the control indicates that the substance is mutagenic.

-

General Protocol:

-

Bacterial strains (e.g., TA98, TA100, TA1535, TA1537) are grown in nutrient broth.

-

The test substance is dissolved in a suitable solvent.

-

The bacterial culture, the test substance, and, in some cases, a metabolic activation system (S9 mix from rat liver) are combined in a test tube.

-

The mixture is poured onto a minimal glucose agar (B569324) plate (histidine-deficient).

-

The plates are incubated at 37°C for 48-72 hours.

-

The number of revertant colonies is counted.[10]

-

-

Results for Octyldodecyl Stearoyl Stearate: Octyldodecyl stearoyl stearate was found to be non-mutagenic in the Ames test, both with and without metabolic activation.[10]

5.1.2. In Vivo Micronucleus Test

This test assesses the potential of a substance to cause chromosomal damage.

-

Principle: The assay detects damage to chromosomes or the mitotic apparatus in erythroblasts of bone marrow in laboratory animals. When a developing red blood cell (erythroblast) expels its main nucleus to become a polychromatic erythrocyte, any chromosome fragments or whole chromosomes that are not incorporated into the main nucleus form small, separate nuclei called micronuclei. An increase in the frequency of micronucleated polychromatic erythrocytes in treated animals indicates genotoxicity.

-

General Protocol:

-

Rodents (typically mice or rats) are administered the test substance, usually via oral gavage or intraperitoneal injection.

-

Bone marrow is collected at appropriate time intervals after treatment (e.g., 24 and 48 hours).

-

Bone marrow smears are prepared on microscope slides and stained.

-

The frequency of micronucleated polychromatic erythrocytes is determined by microscopic examination.

-

-

Results for Octyldodecyl Stearoyl Stearate: Studies have shown that octyldodecyl stearoyl stearate does not induce a significant increase in the number of micronucleated polychromatic erythrocytes in mice, indicating a lack of genotoxic activity in this in vivo model.[10]

Dermal and Ocular Irritation

5.2.1. Ocular Irritation Studies

These studies evaluate the potential of a substance to cause irritation to the eyes.

-

General Protocol (In Vivo):

-

A small amount of the test substance is instilled into one eye of a rabbit, with the other eye serving as a control.

-

The eyes are examined for signs of irritation (redness, swelling, discharge) at specific intervals (e.g., 1, 24, 48, and 72 hours) after instillation.

-

The severity of the irritation is scored according to a standardized system (e.g., the Draize test).

-

-

Results for Octyldodecyl Stearoyl Stearate: Formulations containing octyldodecyl stearoyl stearate have been shown to be minimally to mildly irritating to the eye in some studies, while others showed no irritation.[10] The CIR Expert Panel concluded that products containing this ingredient should be formulated to be non-irritating.[7]

Skin Sensitization

5.3.1. Human Repeated Insult Patch Test (HRIPT)

The HRIPT is a clinical study designed to assess the potential of a substance to cause allergic contact dermatitis in humans.

-

Principle: The test involves repeated application of the test substance to the skin of human volunteers under occlusive patches to induce sensitization, followed by a challenge phase to elicit an allergic reaction in sensitized individuals.

-

General Protocol:

-

Induction Phase: A patch containing the test material is applied to the skin of the back or arm of a panel of volunteers for 24-48 hours. This is repeated 9 times over a 3-week period.

-

Rest Period: A 2-week rest period follows the induction phase, allowing for the development of an immune response if sensitization has occurred.

-

Challenge Phase: A challenge patch with the test material is applied to a new skin site.

-

Evaluation: The challenge site is evaluated for signs of an allergic reaction (erythema, edema) at 48 and 96 hours after application.

-

-

Results for Octyldodecyl Stearoyl Stearate: Octyldodecyl stearoyl stearate has been shown to be non-sensitizing in clinical tests.[10]

Figure 2: Workflow for the safety evaluation of Octyldodecyl Stearoyl Stearate.

Applications in Cosmetics and Personal Care Products

Octyldodecyl stearoyl stearate is a multifunctional ingredient utilized in a wide range of cosmetic and personal care products, including:

-

Skincare: Creams, lotions, and serums, where it acts as an emollient to soften and smooth the skin, and as an occlusive agent to reduce transepidermal water loss.[2][3]

-

Color Cosmetics: Foundations, eyeshadows, blushes, and lipsticks, where it functions as a binder to improve the adherence of pigments to the skin and as a viscosity-increasing agent to achieve the desired product consistency.[8]

-

Hair Care: Conditioners and styling products, where it provides conditioning and smoothing effects.[8]

Conclusion

Octyldodecyl stearoyl stearate is a well-characterized synthetic ester with a long history of safe use in the cosmetic and personal care industries. Its unique physicochemical properties, derived from its branched-chain Guerbet alcohol structure, make it a highly effective emollient, thickener, and stabilizer. Extensive toxicological and dermatological testing has demonstrated its low potential for irritation and sensitization. As the demand for sophisticated and aesthetically pleasing formulations continues to grow, octyldodecyl stearoyl stearate is likely to remain a valuable ingredient for researchers, scientists, and drug development professionals.

References

- 1. researchgate.net [researchgate.net]

- 2. specialchem.com [specialchem.com]

- 3. quora.com [quora.com]

- 4. Guerbet reaction - Wikipedia [en.wikipedia.org]

- 5. cir-safety.org [cir-safety.org]

- 6. cir-safety.org [cir-safety.org]

- 7. cir-safety.org [cir-safety.org]

- 8. researchgate.net [researchgate.net]

- 9. US20130068457A1 - Method of Manufacture of Guerbet Alcohols For Making Surfactants Used In Petroleum Industry Operations - Google Patents [patents.google.com]

- 10. Final amended report on the safety assessment of Octyldodecyl Stearoyl Stearate - PubMed [pubmed.ncbi.nlm.nih.gov]

Octyldodecyl Stearoyl Stearate: A Comprehensive Technical Guide for Pharmaceutical Development

An in-depth exploration of the synthesis, properties, and pharmaceutical applications of the Guerbet ester, Octyldodecyl Stearoyl Stearate (B1226849), tailored for researchers, scientists, and drug development professionals.

Introduction to Octyldodecyl Stearoyl Stearate in the Context of Guerbet Esters

Octyldodecyl Stearoyl Stearate (CAS No. 90052-75-8) is a branched-chain fatty acid ester that belongs to the class of compounds known as Guerbet esters.[1][2] Guerbet esters are derived from Guerbet alcohols, which are β-alkylated dimer alcohols formed through the self-condensation of primary alcohols at elevated temperatures, a process known as the Guerbet reaction.[3] The unique branched structure of Guerbet esters, such as octyldodecyl stearoyl stearate, imparts desirable physicochemical properties including a low melting point, high thermal and oxidative stability, and excellent lubricity.[1][4] These characteristics make them highly valuable as excipients in various industrial applications, including cosmetics and, increasingly, in pharmaceutical formulations.[1][5]

Octyldodecyl stearoyl stearate is a synthetic lipid-based skin conditioning agent and viscosity-increasing agent.[6][7] It is synthesized through the esterification of stearic acid and octyldodecanol (B41232), a Guerbet alcohol.[6] This guide provides a detailed technical overview of octyldodecyl stearoyl stearate, focusing on its synthesis, physicochemical properties, and its emerging applications in drug delivery systems.

Synthesis and Manufacturing

The synthesis of octyldodecyl stearoyl stearate is a two-step process involving the Guerbet reaction to produce the precursor alcohol, octyldodecanol, followed by an esterification reaction.

Step 1: Synthesis of Octyldodecanol via the Guerbet Reaction

The Guerbet reaction is a base-catalyzed self-condensation of a primary alcohol to form a larger, branched primary alcohol.[3] In the case of octyldodecanol, the starting material is typically 1-decanol. The reaction proceeds through a four-step mechanism:

-

Dehydrogenation: The primary alcohol is oxidized to an aldehyde.

-

Aldol (B89426) Condensation: Two aldehyde molecules undergo an aldol condensation to form a β-hydroxy aldehyde, which then dehydrates to an α,β-unsaturated aldehyde.

-

Hydrogenation: The unsaturated aldehyde is hydrogenated to the corresponding saturated aldehyde.

-

Reduction: The saturated aldehyde is finally reduced to the Guerbet alcohol.

Step 2: Esterification

The synthesized octyldodecanol is then esterified with stearic acid to produce octyldodecyl stearoyl stearate. This is typically an acid-catalyzed reaction carried out at high temperatures.[2][8]

Physicochemical Properties

Octyldodecyl stearoyl stearate is an amber or yellow liquid with a mild, characteristic odor.[9] Its branched structure results in a low freezing point and good solubility in a variety of organic solvents.[9]

| Property | Value | Reference(s) |

| Chemical Formula | C56H110O4 | [6] |

| Molecular Weight | 847.47 g/mol | [10] |

| Appearance | Amber to yellow liquid | [9] |

| Odor | Mild, characteristic | [9] |

| Boiling Point | 698.98 °C (estimated) | [6] |

| Freezing Point | -15 °C | [9] |

| Specific Gravity (25 °C) | 0.86 - 0.88 | [9] |

| Refractive Index (25 °C) | 1.45 - 1.47 | [9] |

| Solubility | Insoluble in water; Soluble in silicones, esters, mineral oil, vegetable oils, and alcohols. Partly soluble in 95% ethanol, propylene (B89431) glycol, glycerin, 70% sorbitol, and PEG 400. | [8][9] |

| Viscosity | High | [6] |

Analytical Characterization

A thorough characterization of octyldodecyl stearoyl stearate is crucial for its use in pharmaceutical formulations to ensure purity, identity, and consistency.

Pharmaceutical Applications

While extensively used in cosmetics, the unique properties of octyldodecyl stearoyl stearate make it a promising excipient for various pharmaceutical applications, particularly in topical and transdermal drug delivery.[5]

Topical and Transdermal Drug Delivery

Octyldodecyl stearoyl stearate's emollient and occlusive properties can enhance the hydration of the stratum corneum, which may facilitate drug penetration.[11] Its high viscosity and ability to form a barrier on the skin can also be advantageous in controlling the release of active pharmaceutical ingredients (APIs) from topical formulations.[6] Guerbet esters, in general, are being explored for their potential as penetration enhancers.[1]

Potential in Other Drug Delivery Systems

The lipophilic nature and good solubilizing properties of octyldodecyl stearoyl stearate suggest its potential use in other drug delivery systems, such as:

-

Self-Emulsifying Drug Delivery Systems (SEDDS): As an oily phase component, it could help to solubilize poorly water-soluble drugs and facilitate the formation of micro- or nanoemulsions in the gastrointestinal tract, potentially enhancing oral bioavailability.

-

Controlled-Release Formulations: Its waxy nature could be utilized to form a matrix for the sustained release of drugs in oral dosage forms.

Safety and Toxicology

Octyldodecyl stearoyl stearate has been assessed for safety in cosmetic applications and is generally considered to be non-toxic and to have a low risk of causing skin irritation or allergic reactions in most individuals.[6][7]

| Endpoint | Result | Concentration | Species | Reference(s) |

| Acute Oral Toxicity | No adverse effects | - | Rat | [9] |

| Skin Irritation | Mostly non-irritating | 7.5% - 10% | Animal | [9] |

| Skin Irritation | Absence of significant irritation | 10.4% | Human | [9] |

| Ocular Irritation | No toxicity | - | Rabbit | [9] |

| Genotoxicity (Ames test) | No evidence of genotoxicity | - | - | [9] |

For pharmaceutical applications, especially for new routes of administration or higher concentrations, further toxicological evaluation according to regulatory guidelines would be necessary.[12]

Experimental Protocols

Synthesis of 2-Octyldodecanol (Guerbet Alcohol)

This protocol is adapted from established methods for the Guerbet condensation of long-chain alcohols.[13]

Materials:

-

1-Decanol

-

Potassium hydroxide (B78521) (catalyst)

-

Copper-nickel co-catalyst (optional, for enhanced hydrogenation)

-

Reaction flask with stirrer, thermometer, and distillation condenser

Procedure:

-

Charge the reaction flask with 1-decanol.

-

Add a catalytic amount of potassium hydroxide and, optionally, a copper-nickel co-catalyst.

-

Heat the mixture to 220-250°C with continuous stirring.

-

Remove the water of reaction by distillation as it forms.

-

Continue the reaction for several hours until water formation ceases.

-

Cool the reaction mixture and purify the 2-octyldodecanol by vacuum distillation.

Esterification to Octyldodecyl Stearoyl Stearate

This is a general protocol for acid-catalyzed esterification.[14]

Materials:

-

2-Octyldodecanol

-

Stearic acid

-

p-Toluenesulfonic acid (catalyst)

-

Toluene (B28343) (for azeotropic removal of water)

-

Reaction flask with stirrer, thermometer, Dean-Stark trap, and reflux condenser

Procedure:

-

Combine equimolar amounts of 2-octyldodecanol and stearic acid in the reaction flask.

-

Add a catalytic amount of p-toluenesulfonic acid and toluene.

-

Heat the mixture to reflux and collect the water of reaction in the Dean-Stark trap.

-

Continue the reaction until the theoretical amount of water is collected.

-

Cool the reaction mixture and wash with a dilute sodium bicarbonate solution, followed by water.

-

Dry the organic layer and remove the toluene under reduced pressure to obtain the crude product.

-

Purify the octyldodecyl stearoyl stearate by vacuum distillation.

In Vitro Skin Permeation Study

This protocol provides a general workflow for evaluating the effect of an excipient on the dermal penetration of an API.[15]

Materials:

-

Franz diffusion cells

-

Excised human or animal skin

-

Phosphate-buffered saline (PBS) as receptor fluid

-

Test formulation containing the API and octyldodecyl stearoyl stearate

-

Control formulation (without octyldodecyl stearoyl stearate)

-

Analytical method for quantifying the API (e.g., HPLC)

Procedure:

-

Mount the excised skin in the Franz diffusion cells with the stratum corneum facing the donor compartment.

-

Fill the receptor compartment with PBS, ensuring no air bubbles are trapped beneath the skin.

-

Apply the test and control formulations to the skin surface in the donor compartment.

-

At predetermined time points, withdraw samples from the receptor fluid and replace with fresh PBS.

-

Analyze the API concentration in the collected samples.

-

At the end of the study, the skin can be processed to determine the amount of API retained in different skin layers.

Conclusion

Octyldodecyl stearoyl stearate, as a Guerbet ester, possesses a unique combination of properties that make it a valuable excipient in pharmaceutical formulations, particularly for topical and transdermal applications. Its branched structure contributes to its low melting point, high stability, and desirable sensory characteristics. While its use in cosmetics is well-established, further research into its specific applications in drug delivery, such as a penetration enhancer or a component of advanced delivery systems like SEDDS, is warranted. The detailed synthesis and characterization protocols provided in this guide offer a foundation for researchers and drug development professionals to explore the full potential of this versatile excipient. As with any novel excipient application, thorough evaluation of its performance and safety within the specific context of the drug product is essential.[11][16]

References

- 1. mdpi.com [mdpi.com]

- 2. A Review of Guerbet Alcohols and Their Esters: Synthesis, Applications, and Future Perspectives - PubMed [pubmed.ncbi.nlm.nih.gov]